N-[1-(4-sec-butylphenyl)propyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-11(3)13-7-9-14(10-8-13)15(6-2)16-12(4)17/h7-11,15H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCGYSGMKMDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 4 Sec Butylphenyl Propyl Acetamide
Retrosynthetic Analysis and Key Disconnections for N-[1-(4-sec-butylphenyl)propyl]acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide C-N bond. This disconnection simplifies the target molecule into two primary synthons: the amine component, 1-(4-sec-butylphenyl)propan-1-amine (B2797131) scbt.comscbt.compharmint.net, and an acetyl group source, typically acetic acid or its more reactive derivatives like acetyl chloride .
A further retrosynthetic step can be applied to the amine precursor. The amine functional group can be formed from a ketone through reductive amination. This leads to the precursor 1-(4-sec-butylphenyl)propan-1-one (B1307498) .
The final key disconnection involves breaking the bond between the aromatic ring and the propanoyl group. This bond is typically formed via a Friedel-Crafts acylation reaction. libretexts.org This retrosynthetic step breaks down 1-(4-sec-butylphenyl)propan-1-one into sec-butylbenzene (B1681704) and a propanoyl synthon, such as propionyl chloride or propanoic anhydride (B1165640) . This analysis provides a clear and practical roadmap for the forward synthesis of the target molecule from simple precursors.
Classical and Modern Synthetic Approaches to the Amide Linkage
The formation of the amide bond is a cornerstone of organic synthesis. For this compound, this involves creating a linkage between 1-(4-sec-butylphenyl)propan-1-amine and an acetyl source.
The most direct approach to amide synthesis is the condensation of a carboxylic acid and an amine. In this case, reacting 1-(4-sec-butylphenyl)propan-1-amine with acetic acid would yield the desired amide. However, this direct reaction typically requires high temperatures (usually >100 °C) to drive off the water molecule formed as a byproduct and is often inefficient without the use of catalysts or activating agents. The thermal stress can sometimes lead to side reactions and lower yields.
To overcome the limitations of direct thermal condensation, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach generally leads to higher yields, shorter reaction times, and greater compatibility with sensitive functional groups.
Common strategies involve:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classical reagent that activates carboxylic acids. The reaction produces a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.
Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling agents. They react with the carboxylic acid to form a highly reactive activated ester in situ, which then rapidly reacts with the amine. nih.gov These reagents are known for their high coupling efficiency and low rates of side reactions.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Activating Mechanism | Key Advantages | Byproduct |
|---|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Inexpensive, insoluble urea (B33335) byproduct is easily removed | Dicyclohexylurea (DCU) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated aminium/uronium ester | Very fast reaction rates, low epimerization risk, high yields | Tetramethylurea |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Forms an activated aminium/uronium ester | High efficiency, stable, and less sensitive than some alternatives | Tetramethylurea |
Perhaps the most common and straightforward laboratory synthesis of a secondary amide like this compound is the acylation of the primary amine with a more reactive carboxylic acid derivative. The Schotten-Baumann reaction conditions are often employed, where 1-(4-sec-butylphenyl)propan-1-amine is treated with acetyl chloride or acetic anhydride in the presence of a base. The base, which can be an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride or acetic acid byproduct generated during the reaction. nih.gov This method is typically fast, high-yielding, and proceeds under mild conditions.
Construction of the 1-(4-sec-butylphenyl)propyl Moiety
The synthesis of the substituted phenylpropyl fragment of the molecule relies on classic aromatic chemistry, specifically the Friedel-Crafts reaction to build the carbon skeleton.
The key intermediate for this part of the molecule is 1-(4-sec-butylphenyl)propan-1-one . This ketone is efficiently synthesized via a Friedel-Crafts acylation reaction. libretexts.org In this process, sec-butylbenzene is reacted with a propanoylating agent, such as propionyl chloride or propanoic anhydride , in the presence of a strong Lewis acid catalyst. libretexts.org
Reaction Scheme: sec-Butylbenzene + Propionyl Chloride --(AlCl₃)--> 1-(4-sec-butylphenyl)propan-1-one
A common catalyst for this transformation is anhydrous aluminum chloride (AlCl₃). cerritos.edu The electrophilic substitution occurs predominantly at the para position of the benzene (B151609) ring relative to the sec-butyl group. This regioselectivity is driven by sterics; the bulky sec-butyl group hinders attack at the ortho positions, making the para position the favored site for acylation. While Friedel-Crafts alkylations can be prone to polyalkylation and carbocation rearrangements, Friedel-Crafts acylation is generally free from these issues. libretexts.org
Once the ketone, 1-(4-sec-butylphenyl)propan-1-one, is synthesized, it can be converted to the required amine, 1-(4-sec-butylphenyl)propan-1-amine , through several methods. A common route is reductive amination, where the ketone reacts with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). Alternatively, the ketone can first be converted to its oxime with hydroxylamine, followed by reduction of the oxime to the primary amine. chemicalbook.com
Asymmetric Synthesis Approaches for Chiral Centers at the Propyl Group
The chirality of the 1-(4-sec-butylphenyl)propylamine core is a critical aspect of the synthesis of this compound. Achieving high enantiomeric purity at the chiral center of the propyl group is often a primary objective. Several strategies can be employed for this purpose, primarily involving either the resolution of a racemic mixture of the parent amine or the direct asymmetric synthesis of the chiral amine.
One common approach is the enzymatic kinetic resolution of a racemic mixture of 1-(4-sec-butylphenyl)propylamine. This method utilizes enzymes, such as lipases or transaminases, which selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, transaminases have been successfully used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives from prochiral ketones, achieving high conversions and excellent enantiomeric excess (>99% ee). This enzymatic approach offers an environmentally favorable and economically attractive route to the desired chiral amine.
Another powerful technique is asymmetric reductive amination . This involves the condensation of a prochiral ketone, in this case, 4-sec-butylpropiophenone, with an ammonia source, followed by the stereoselective reduction of the resulting imine. Chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium, or ruthenium) with chiral ligands, are often employed to induce high enantioselectivity in the reduction step.
Furthermore, chiral auxiliaries can be utilized to direct the stereochemical outcome of the synthesis. For example, a chiral auxiliary can be attached to the amine precursor, guiding the subsequent synthetic steps to produce the desired stereoisomer. After the key stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched amine.
Stereocontrol in the Formation of the Phenylpropyl Scaffold
The formation of the phenylpropyl scaffold with the desired stereochemistry is a pivotal step. Stereocontrol can be exerted during the creation of the carbon-carbon or carbon-nitrogen bond that establishes the chiral center.
In the context of reductive amination, the choice of the chiral catalyst and reaction conditions plays a crucial role in determining the diastereoselectivity. For substrates with pre-existing chiral centers, such as those derived from natural sources, the inherent chirality can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection .
For the synthesis of related 1-phenylpropylamine derivatives, multi-enzymatic cascades have been developed that allow for the synthesis of all possible stereoisomers with high enantio- and diastereoselectivity. nih.gov These cascades can involve a sequence of reactions catalyzed by enzymes like styrene (B11656) monooxygenase, epoxide hydrolases, alcohol dehydrogenases, and transaminases, starting from simple achiral precursors. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for High Yields and Selectivity
The final N-acetylation of 1-(4-sec-butylphenyl)propylamine to yield this compound is a reaction that can be optimized for high yield and selectivity. Common acetylating agents include acetyl chloride and acetic anhydride.
The choice of base is critical in this transformation. While tertiary amines like triethylamine are commonly used, pyridine can sometimes offer advantages by forming a more reactive pyridinium (B92312) acetate (B1210297) intermediate. stackexchange.com The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially when it is sluggish. stackexchange.com
Solvent selection also impacts the reaction outcome. Dichloromethane (DCM) is a common solvent for this type of acylation. For large-scale industrial applications, there is a growing interest in developing greener and more sustainable methods. This includes the use of less hazardous reagents and solvents. For instance, catalyst-free N-acylation reactions in water have been reported for various amines, offering an eco-friendly alternative. nih.govorientjchem.org
Continuous-flow processes for N-acetylation have also been developed, utilizing acetonitrile (B52724) as a mild acetylating agent and a solid catalyst like alumina. nih.gov This approach can lead to high conversions and yields with short reaction times.
Table 1: Optimization of N-Acetylation of Secondary Amines (Analogous System)
| Entry | Acetylating Agent | Base (eq.) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Pyridine (1.1) | - | DCM | 0 to RT | 2 | >95 | stackexchange.com |
| 2 | Acetyl Chloride | Triethylamine (2.2) | DMAP (cat.) | DCM | RT | 4 | >90 | stackexchange.com |
| 3 | Acetic Anhydride | - | - | Water | RT | 1 | 92 | orientjchem.org |
| 4 | Acetonitrile | - | Alumina | Acetonitrile | 80 (Flow) | 0.45 | >95 | nih.gov |
Investigation of Side Reactions, Impurity Profiles, and By-product Characterization
During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities. A thorough understanding of these is crucial for process optimization and ensuring the purity of the final product.
In the N-acetylation step, if the starting amine is not fully consumed, it will be present as a primary impurity in the final product. Over-acylation is generally not a concern for secondary amines. However, if the acetylating agent is highly reactive or used in large excess, it could potentially react with other functional groups in the molecule, although the sec-butylphenyl group is relatively inert under standard acylation conditions.
The workup procedure is also a potential source of impurities. For instance, if the reaction is quenched with water, any remaining acetyl chloride will hydrolyze to acetic acid, which needs to be effectively removed during the purification process. Incomplete removal of the base (e.g., pyridine or triethylamine) or its salt can also lead to contamination.
Common purification techniques for this compound would include aqueous washes to remove water-soluble by-products and salts, followed by crystallization or chromatography to achieve high purity.
While specific impurity profiles for this compound are not detailed in the available literature, analysis of analogous amidation reactions indicates that common by-products can arise from the decomposition of reagents or side reactions of the starting materials. For example, in direct amidation reactions catalyzed by metals, by-products can result from the thermal degradation of the starting materials or catalyst-mediated side reactions. nih.gov
Synthesis of Isotopic Analogs for Mechanistic Studies (e.g., Deuterated Variants)
Isotopically labeled analogs of this compound, particularly deuterated variants, are valuable tools for mechanistic studies, such as elucidating reaction pathways and understanding metabolic processes.
The synthesis of deuterated this compound can be achieved by introducing deuterium (B1214612) at specific positions in the molecule. For example, to introduce deuterium at the α-position to the nitrogen, a deuterated acetylating agent such as deuterated acetyl chloride (CD₃COCl) or deuterated acetic anhydride ((CD₃CO)₂O) can be used in the final N-acetylation step.
Alternatively, deuterium can be introduced into the phenylpropyl scaffold at an earlier stage. For instance, the reduction of the corresponding imine with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would introduce a deuterium atom at the benzylic position. A general method for the synthesis of selectively deuterated amines has been reported, which involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane. nih.govrsc.org This method allows for the selective introduction of deuterium at the α and/or β positions to the nitrogen atom. nih.govrsc.org
Table 2: Potential Strategies for the Synthesis of Deuterated this compound
| Desired Labeled Position | Deuterated Reagent | Synthetic Step | Reference (Analogous Reactions) |
| Acetyl-d₃ | CD₃COCl or (CD₃CO)₂O | N-Acetylation | General Knowledge |
| Propyl-1-d₁ | NaBD₄ | Reductive Amination | General Knowledge |
| Propyl-α,β-d₂ | Deuterated Triflic Acid & Deuterated Triethylsilane | Ynamide Reduction | nih.govrsc.org |
This table outlines potential synthetic strategies based on general methods for deuteration, as specific protocols for this compound are not available in the cited literature.
Advanced Spectroscopic Characterization and Elucidation of N 1 4 Sec Butylphenyl Propyl Acetamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Two-Dimensional (2D) NMR Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, specifically identifying protons that are close to each other in space, typically within 5 Å. youtube.com For N-[1-(4-sec-butylphenyl)propyl]acetamide, a NOESY spectrum would be crucial for confirming the through-space correlations between different parts of the molecule, which are not apparent from through-bond correlation spectra like COSY and HMBC.
Based on the structure of this compound, several key NOE correlations would be anticipated. These correlations are critical for confirming the conformation of the propyl and sec-butyl groups relative to the phenyl ring and the acetamide (B32628) moiety.
Expected NOESY Correlations:
A key expected correlation would be between the proton on the chiral carbon of the propyl group (the CH adjacent to the nitrogen) and the protons of the adjacent ethyl group's methylene (B1212753) (CH2) and the amide proton (NH). Additionally, spatial proximity would be expected between this same methine proton and the ortho-protons of the 4-sec-butylphenyl ring.
Correlations between the protons of the sec-butyl group and the aromatic protons on the phenyl ring would also be expected, helping to define the rotational conformation of the sec-butyl group. Specifically, the methine proton of the sec-butyl group should show an NOE with the adjacent aromatic protons. The table below outlines the predicted significant NOESY cross-peaks.
| Interacting Protons | Expected NOE Intensity | Inferred Spatial Proximity |
| Amide N-H and Propyl CH | Strong | Confirms proximity of amide and propyl groups |
| Propyl CH and Phenyl ring ortho-H 's | Medium | Indicates orientation of the propyl group relative to the phenyl ring |
| Propyl CH and Propyl CH2-CH 3 | Strong | Confirms propyl chain conformation |
| sec-Butyl CH and Phenyl ring ortho-H 's (adjacent) | Medium to Weak | Defines the rotational state of the sec-butyl group |
| Acetyl CH 3 and Propyl CH | Medium to Weak | Depends on the rotational barrier of the amide bond |
This table presents predicted NOESY correlations for this compound based on its chemical structure.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions
Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show a series of characteristic absorption bands corresponding to its amide, aromatic, and alkyl functionalities. By comparing with spectra of related compounds like N-phenylacetamide and N-(4-tert-butylphenyl)acetamide, the expected vibrational frequencies can be inferred. nist.govnist.gov
The most prominent bands would include the N-H stretch of the secondary amide, typically appearing in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is expected to be a strong absorption around 1650 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear near 1550 cm⁻¹.
The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the propyl and sec-butyl groups are expected in the 2960-2850 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Amide | N-H stretch | 3300 - 3100 | Medium |
| Amide | C=O stretch (Amide I) | ~1650 | Strong |
| Amide | N-H bend (Amide II) | ~1550 | Strong |
| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aromatic | C=C stretch | 1600 - 1450 | Medium |
| Alkyl | C-H stretch | 2960 - 2850 | Strong |
| Alkyl | C-H bend | 1465 - 1370 | Medium |
This table outlines the predicted FT-IR characteristic absorption bands for this compound based on data from analogous compounds. nist.govresearchgate.net
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Complementary Vibrational Modes and Surface Interactions
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl chains.
The symmetric stretching of the phenyl ring, often weak in the IR spectrum, would be expected to produce a strong band in the Raman spectrum. The C-C stretching modes of the sec-butyl and propyl groups would also be more prominent.
Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal of the molecule by adsorbing it onto a metallic nanoparticle surface (e.g., silver or gold). This technique would be particularly insightful for understanding the molecule's interaction with surfaces, as the enhancement is greatest for the parts of the molecule closest to the surface. It is likely that the phenyl ring and the amide group would interact with the metal surface, leading to a significant enhancement of their corresponding vibrational modes.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |
| Aromatic | Symmetric ring breathing | ~1000 | Strong | Often weak in FT-IR |
| Aromatic | C=C stretch | 1600 - 1580 | Strong | Complementary to FT-IR |
| Alkyl | C-C stretch | 1200 - 800 | Medium | More prominent than in FT-IR |
| Amide | C=O stretch (Amide I) | ~1650 | Medium | Also strong in FT-IR |
This table presents the expected prominent Raman shifts for this compound. researchgate.net
Theoretical Prediction of Vibrational Frequencies
In the absence of experimental spectra, theoretical calculations, particularly using Density Functional Theory (DFT), can provide valuable predictions of vibrational frequencies. nih.gov Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of environmental factors. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can then be used to make unambiguous assignments of the vibrational modes. nih.gov For this compound, such calculations would provide a detailed and complete vibrational spectrum, aiding in the interpretation of any future experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C15H23NO), the theoretical exact mass of the neutral molecule is 233.17796 g/mol . In HRMS, the compound would typically be observed as a protonated molecule, [M+H]⁺.
| Ion | Theoretical m/z |
| [M]⁺ | 233.17796 |
| [M+H]⁺ | 234.18577 |
| [M+Na]⁺ | 256.16771 |
| [M+K]⁺ | 272.14165 |
This table shows the theoretical accurate masses for various ions of this compound.
The high mass accuracy of HRMS allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the fragmentation of similar N-substituted amides and related structures. researchgate.netnih.gov
The most likely fragmentation pathways for the [M+H]⁺ ion would involve cleavages at the bonds alpha to the nitrogen atom and the carbonyl group.
Predicted Fragmentation Pathways:
Alpha-cleavage adjacent to the nitrogen on the propyl side: This would lead to the formation of a stable benzylic-type cation. Loss of the ethyl group from the propyl moiety would result in a fragment ion.
Cleavage of the amide bond: This can occur in two ways, leading to either the acylium ion or the amine fragment.
Loss of the sec-butyl group: Cleavage of the sec-butyl group from the phenyl ring would result in a significant fragment ion.
McLafferty Rearrangement: A six-membered ring transition state involving the carbonyl oxygen and a gamma-hydrogen on the sec-butyl group could lead to the loss of a neutral alkene.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 234.18577 | 205.14881 | C2H5 | Loss of ethyl radical from the propyl group |
| 234.18577 | 176.14339 | C4H9 | Loss of sec-butyl radical from the phenyl ring |
| 234.18577 | 133.10119 | C2H5N=C(OH)CH3 | Cleavage of the C-N bond with charge retention on the phenylpropyl moiety |
| 234.18577 | 102.09131 | C9H12 | Formation of the protonated acetamide fragment |
This table outlines the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound in an MS/MS experiment. researchgate.netmiamioh.edu
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Should such crystals be grown, the analysis would reveal key structural features. It would confirm the connectivity of the sec-butyl group to the phenyl ring and the N-propylacetamide side chain. Furthermore, it would elucidate the torsion angles between the phenyl ring and the side chain, defining the molecule's preferred spatial orientation.
A primary focus of the crystallographic analysis would be the study of intermolecular interactions. The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). It is highly probable that these functional groups would participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures within the crystal lattice. For instance, studies on similar acetamide-containing molecules frequently show the formation of N—H···O hydrogen bonds that link molecules into well-defined chains or other motifs. researchgate.netnih.govresearchgate.net
While specific crystallographic data for this compound is not available in published literature, a hypothetical data table based on analyses of similar aromatic amides is presented below to illustrate the type of information that would be obtained. researchgate.netnih.govresearchgate.netnih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | ||
| a (Å) | ~10.5 | Length of the unit cell along the a-axis. |
| b (Å) | ~9.5 | Length of the unit cell along the b-axis. |
| c (Å) | ~15.0 | Length of the unit cell along the c-axis. |
| β (°) | ~95 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | ~1480 | The volume of the individual repeating unit of the crystal lattice. |
| Z | 4 | Number of molecules per unit cell. |
| Key Interaction | N—H···O Hydrogen Bond | The primary interaction governing the packing of molecules in the crystal. |
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
The molecular structure of this compound contains a chiral center at the carbon atom to which the phenyl ring, the nitrogen of the acetamide group, and the ethyl group are attached. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-N-[1-(4-sec-butylphenyl)propyl]acetamide and (S)-N-[1-(4-sec-butylphenyl)propyl]acetamide.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique used to investigate chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not produce a CD signal, but enantiomers will produce mirror-image spectra.
The determination of the absolute stereochemistry (whether the configuration is R or S) would involve measuring the CD spectrum of a purified enantiomer. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths, serves as a unique fingerprint for that enantiomer. By comparing this experimental spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for both the R and S configurations, the absolute configuration of the synthesized or isolated enantiomer can be definitively assigned.
While specific experimental CD data for this compound is not publicly documented, the general characteristics that would be analyzed are well-established.
Illustrative Data for Circular Dichroism Analysis
| Parameter | Description |
| Solvent | The spectrum is recorded in a transparent solvent, e.g., Methanol (B129727) or Acetonitrile (B52724). |
| Wavelength Range (nm) | Typically scanned in the UV region, e.g., 190-300 nm, to capture electronic transitions. |
| Cotton Effects (λ, nm) | Wavelengths of maximum positive or negative absorption, corresponding to the n→π* and π→π* transitions of the amide and aromatic chromophores. |
| Molar Ellipticity ([θ]) | The intensity of the CD signal, which would be equal in magnitude but opposite in sign for the two enantiomers. |
This analytical approach is critical in pharmaceutical contexts, where different enantiomers of a drug or impurity can have vastly different biological activities.
Computational Chemistry and Theoretical Modeling of N 1 4 Sec Butylphenyl Propyl Acetamide
Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity
From the fundamental energies calculated by DFT, several quantum chemical descriptors can be derived to quantify reactivity. These descriptors provide a more nuanced understanding than HOMO-LUMO analysis alone. nih.gov
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (I ≈ -E_HOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (A ≈ -E_LUMO). nih.gov
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
These descriptors allow for a quantitative comparison of the reactivity of N-[1-(4-sec-butylphenyl)propyl]acetamide with other related compounds.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent).
For this compound, an MD simulation could reveal how the flexible alkyl chains move and fold, providing a more complete picture of its conformational landscape than static calculations alone. Furthermore, by simulating multiple molecules together, one can study how they interact with each other, predicting aggregation behavior or interactions with solvent molecules. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based solely on their molecular structure. psu.edu These models work by establishing a mathematical correlation between calculated molecular descriptors (like those from DFT or other methods) and an experimentally measured chemical property.
For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. The process involves:
Assembling a dataset of diverse molecules with known experimental values for the property of interest.
Calculating a wide range of molecular descriptors for each molecule in the dataset.
Using statistical methods, such as multiple linear regression (MLR), to build a model that links the descriptors to the property. psu.edu
Validating the model to ensure its predictive power for new, untested compounds. psu.edu
Such a model, once validated, could be used to estimate the chemical properties of N-[1-(4-se-butylphenyl)propyl]acetamide and other structurally similar compounds without the need for experimental measurement. psu.edu
Based on the conducted research, there is no specific published literature focusing on the computational chemistry and theoretical modeling of the reaction mechanisms for the compound This compound .
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. mdpi.com Such studies have been performed on various other acetamide (B32628) derivatives to understand their synthesis, decomposition, and electronic properties. mdpi.comnih.gov
For instance, research on N-substituted diacetamides has utilized DFT to examine decomposition mechanisms, focusing on the influence of different substituents on the nitrogen lone-pair electron delocalization. mdpi.com Similarly, computational analyses have been applied to other molecules to understand their kinetic stability through the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key descriptor of a molecule's charge transfer ability. nih.gov
While these methodologies are standard in the field and would be applicable to the study of this compound, specific findings, data, and reaction mechanism studies for this particular compound are not available in the current scientific literature. Therefore, a detailed discussion and data tables for its reaction mechanism from a computational perspective cannot be provided at this time.
Chemical Reactivity, Derivatization, and Analog Synthesis of N 1 4 Sec Butylphenyl Propyl Acetamide
Exploration of Chemical Transformations at the Amide Group
The amide functional group is a cornerstone of organic chemistry and biochemistry, known for its stability and diverse reactivity. Key transformations involving the amide group of N-[1-(4-sec-butylphenyl)propyl]acetamide would include hydrolysis, reduction, and N-alkylation.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and amine. savemyexams.comlibretexts.org For this compound, hydrolysis would break the bond between the carbonyl carbon and the nitrogen atom.
Acid-catalyzed hydrolysis , typically carried out by refluxing with an aqueous acid like hydrochloric acid, would yield 1-(4-sec-butylphenyl)propan-1-amine (B2797131) and acetic acid. studymind.co.uk The amine product would be protonated to form an ammonium (B1175870) salt under these conditions. savemyexams.com
Base-catalyzed hydrolysis , involving refluxing with an aqueous base such as sodium hydroxide (B78521), would produce 1-(4-sec-butylphenyl)propan-1-amine and a salt of acetic acid (e.g., sodium acetate). studymind.co.ukarkat-usa.org The rate of alkaline hydrolysis of amides is often dependent on the concentration of the hydroxide ion. jst.go.jp
The kinetics and mechanism of N-substituted amide hydrolysis have been studied, revealing that the reaction is sensitive to pH and the nature of the substituents. psu.edu For instance, the size of the substituent on the carbonyl carbon can influence the hydrolysis rate. psu.edu
Reduction: The amide group can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.orgncert.nic.in The reduction of this compound with LiAlH₄ would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the secondary amine, N-ethyl-1-(4-sec-butylphenyl)propan-1-amine. libretexts.org This reaction is a standard method for the synthesis of amines from amides. orgosolver.com
N-Alkylation: The nitrogen atom of the amide can be further alkylated, although this can be challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. derpharmachemica.com However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved. derpharmachemica.comresearchgate.net For this compound, this would lead to the formation of a tertiary amide. The use of alcohols as alkylating agents in the presence of a suitable catalyst also presents a viable route for N-alkylation. rsc.org
Table 1: Potential Chemical Transformations at the Amide Group
| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |
|---|---|---|---|
| Acid Hydrolysis | Aqueous HCl, reflux | 1-(4-sec-butylphenyl)propan-1-amine hydrochloride, Acetic acid | savemyexams.comlibretexts.orgstudymind.co.uk |
| Base Hydrolysis | Aqueous NaOH, reflux | 1-(4-sec-butylphenyl)propan-1-amine, Sodium acetate (B1210297) | studymind.co.ukarkat-usa.org |
| Reduction | LiAlH₄ in THF, followed by aqueous workup | N-ethyl-1-(4-sec-butylphenyl)propan-1-amine | savemyexams.comlibretexts.org |
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | N-methyl-N-[1-(4-sec-butylphenyl)propyl]acetamide | derpharmachemica.comresearchgate.net |
Modifications of the sec-Butylphenyl Moiety
The aromatic sec-butylphenyl ring is amenable to various electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing sec-butyl and N-propylacetamide groups. Both are ortho-, para-directing groups. Given that the para position is already occupied by the sec-butyl group, electrophilic substitution would be expected to occur at the ortho positions relative to the sec-butyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring.
Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in the addition of a halogen atom (e.g., -Br) to the ring.
Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group (e.g., -COCH₃) to the aromatic ring.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst could introduce another alkyl group, though this reaction can be prone to polyalkylation and rearrangements.
The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the amide functionality.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound can be approached by systematically modifying different parts of the molecule.
Systematic Variation of the Acetamide (B32628) Substituents
The acetamide portion of the molecule can be readily varied by using different acylating agents in the synthesis. The parent compound is likely synthesized by the acylation of 1-(4-sec-butylphenyl)propan-1-amine with acetyl chloride or acetic anhydride (B1165640). By replacing acetyl chloride with other acyl chlorides or anhydrides, a wide range of analogs can be prepared.
Table 2: Potential Analogs via Variation of the Acyl Group
| Acylating Agent | Resulting Analog |
|---|---|
| Propionyl chloride | N-[1-(4-sec-butylphenyl)propyl]propanamide |
| Benzoyl chloride | N-[1-(4-sec-butylphenyl)propyl]benzamide |
| Cyclohexanecarbonyl chloride | N-[1-(4-sec-butylphenyl)propyl]cyclohexanecarboxamide |
| Chloroacetyl chloride | 2-chloro-N-[1-(4-sec-butylphenyl)propyl]acetamide |
Introduction of Heteroatoms or Additional Rings in the Phenyl System
The synthesis of analogs with modified aromatic systems would require starting from a different aniline (B41778) derivative. For example, to introduce a nitrogen atom into the phenyl ring (creating a pyridyl analog), one could start from an aminopyridine derivative that also contains a sec-butyl group. The synthesis of N-aryl amides from heteroaryl boronate esters has been reported and could be a potential route. rsc.org The synthesis of N-aryl and N-heteroaryl sulfamides via palladium-catalyzed coupling also provides a precedent for creating C-N bonds to aromatic and heteroaromatic rings. nih.gov
Investigation of Stereoisomeric and Diastereomeric Analogs
The core structure of this compound contains two chiral centers: the carbon atom of the propyl chain attached to the nitrogen and the phenyl ring, and the benzylic carbon of the sec-butyl group. This means that the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). The synthesis of specific stereoisomers would require stereoselective methods.
Stereochemical Investigations: Enantiomeric Resolution and Chiral Pool Syntheses
Given the presence of stereocenters, the preparation of enantiomerically pure forms of this compound and its analogs is a significant consideration, particularly for applications in medicinal chemistry.
Enantiomeric Resolution: A common method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine precursor, 1-(4-sec-butylphenyl)propan-1-amine, with a chiral acid (a resolving agent) such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base, and then acylated to give the enantiomerically pure amide. Chiral column chromatography is another powerful technique for the direct separation of enantiomers. wikipedia.org
Chiral Pool Synthesis: An alternative to resolution is to synthesize the desired enantiomer directly from a chiral starting material. This approach, known as chiral pool synthesis, utilizes readily available enantiopure natural products like amino acids or terpenes. tcichemicals.com For example, a chiral amino acid could potentially be converted through a series of reactions into the enantiomerically pure 1-(4-sec-butylphenyl)propan-1-amine precursor. The enantioselective synthesis of chiral amides can also be achieved using chiral catalysts. researchgate.netnih.govelsevierpure.comrsc.org
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Reference |
|---|---|---|
| Tartaric acid | Chiral dicarboxylic acid | wikipedia.org |
| Camphorsulfonic acid | Chiral sulfonic acid | wikipedia.org |
| (R)- or (S)-Mandelic acid | Chiral α-hydroxy acid | |
| (R)- or (S)-1-Phenylethylamine (for resolving chiral acids) | Chiral amine | wikipedia.org |
Structure-Chemical Reactivity Relationships (excluding biological activity) of this compound
The chemical reactivity of this compound is intrinsically linked to its molecular architecture. The molecule can be dissected into three primary regions: the substituted aromatic phenyl ring, the N-propylacetamide side chain, and the sec-butyl group. The interplay of electronic and steric effects originating from these distinct structural components governs the compound's susceptibility to various chemical transformations.
The reactivity of the benzene (B151609) ring is primarily influenced by the electronic properties of its substituents: the sec-butyl group and the 1-(acetylamino)propyl group. Alkyl groups, such as the sec-butyl substituent, are generally considered electron-donating groups (EDGs) through an inductive effect. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. studymind.co.uk Consequently, the sec-butyl group activates the ring, favoring reactions at the ortho and para positions relative to itself. vedantu.compurechemistry.org
The alkyl portions of the molecule also present sites for chemical reactivity. The sec-butyl group, specifically the benzylic carbon (the carbon atom attached directly to the phenyl ring), is susceptible to oxidation. The C-H bond at this benzylic position is weaker than other sp³ C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. wordpress.com Under strong oxidizing conditions, alkyl side chains on a benzene ring can be oxidized. wordpress.comyoutube.com For instance, the oxidation of sec-butylbenzene (B1681704) can yield sec-butylbenzene hydroperoxide, which can then be converted to phenol (B47542) and methyl ethyl ketone. google.comgoogle.com It is important to note that the presence of a benzylic hydrogen is crucial for this type of oxidation; tertiary alkyl groups like tert-butyl, which lack a benzylic hydrogen, are resistant to such oxidation. wordpress.comyoutube.com
The N-propylacetamide side chain contains a tertiary amide functional group. Amides are generally stable functional groups but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The hydrolysis of amides typically requires more forcing conditions than the hydrolysis of esters. The steric hindrance around the carbonyl group and the electronic effects of the substituents on the nitrogen atom can significantly affect the rate of hydrolysis. In this compound, the bulky 1-(4-sec-butylphenyl)propyl group attached to the nitrogen atom likely provides considerable steric hindrance, potentially slowing the rate of nucleophilic attack at the carbonyl carbon during hydrolysis compared to less substituted amides. rsc.org The mechanism of hydrolysis can vary with pH, with acid-catalyzed hydrolysis involving protonation of the carbonyl oxygen and base-catalyzed hydrolysis involving direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov
The reactivity of the molecule can be further understood by considering the potential for derivatization at its various functional sites. The amide nitrogen, being part of a tertiary amide, is not available for typical reactions of primary or secondary amines. However, the amide carbonyl oxygen can act as a proton acceptor or a Lewis base. The aromatic ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, with the positions of substitution being directed by the existing substituents.
Below is a summary of the key structural features and their influence on the chemical reactivity of this compound.
| Structural Feature | Influence on Chemical Reactivity | Potential Reactions |
| 4-sec-Butylphenyl Group | ||
| sec-Butyl Group | Electron-donating (activating), ortho-, para-directing. studymind.co.ukvedantu.com | Electrophilic Aromatic Substitution |
| Benzylic C-H bond | Susceptible to oxidation due to radical stabilization. wordpress.com | Side-chain oxidation |
| Aromatic Ring | Activated by the sec-butyl group, deactivated by the N-acetylpropyl group. | Electrophilic Aromatic Substitution |
| N-Propylacetamide Side Chain | ||
| Amide (tertiary) | Generally stable, but can undergo hydrolysis. Carbonyl oxygen is a weak base. | Acid or base-catalyzed hydrolysis |
| Benzylic C-H bond | Susceptible to oxidation. | Side-chain oxidation |
| Steric Bulk | Hinders nucleophilic attack at the amide carbonyl. rsc.org | Slower rates of hydrolysis |
Analytical Methodologies for Detection and Quantification of N 1 4 Sec Butylphenyl Propyl Acetamide
Development of Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are paramount for the separation and analysis of N-[1-(4-sec-butylphenyl)propyl]acetamide from complex mixtures. The choice of technique depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to separate it from starting materials, by-products, and residual solvents from its synthesis.
A flame ionization detector (FID) is a common choice for the detection of organic compounds like this compound due to its robustness and linear response over a wide concentration range. The response of the FID is proportional to the number of carbon atoms in the analyte, making it a suitable general-purpose detector.
An electron capture detector (ECD) could be considered if derivatization of the molecule to include an electrophoric group is performed. ECD is highly sensitive to compounds with electronegative functional groups.
A hypothetical set of starting parameters for the GC-FID analysis of this compound is presented in Table 1.
Table 1: Hypothetical Starting Parameters for GC-FID Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 150 °C (hold for 1 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table presents hypothetical starting parameters that would require optimization for the specific analysis of this compound.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is expected to be a suitable method.
In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The aromatic ring and the alkyl groups in this compound suggest that it will be well-retained on a C18 column.
Detection can be achieved using a UV-Vis detector, as the phenyl group in the molecule will absorb UV radiation. A diode array detector (DAD) would be particularly useful as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Fluorescence detection could also be explored if the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag.
For method development, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. sielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. sielc.comsielc.com
An illustrative set of HPLC conditions for the analysis of this compound is provided in Table 2.
Table 2: Illustrative HPLC-UV/DAD Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) or DAD for spectral analysis |
This table presents illustrative parameters that would need to be optimized for the specific analysis of this compound.
For highly sensitive and selective detection and quantification of this compound, especially at low concentrations or in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. cmro.innih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
The high selectivity of LC-MS/MS allows for the quantification of the target analyte even in the presence of co-eluting interferences. cmro.in This is particularly advantageous in the analysis of environmental samples, non-human biological fluids for metabolism studies, or in monitoring low-level impurities in synthetic batches. cmro.innih.gov
In an LC-MS/MS method, the analyte is first separated by HPLC and then ionized in the mass spectrometer source (e.g., electrospray ionization - ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. mdpi.com
Table 3: Conceptual LC-MS/MS Parameters
| Parameter | Suggested Condition |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | C18 or similar reversed-phase column |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (for positive ionization mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of this compound |
| Product Ions | To be determined through infusion and fragmentation studies |
This table outlines conceptual parameters for an LC-MS/MS method. The specific precursor and product ions, as well as collision energies, would need to be empirically determined.
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices such as environmental samples, synthetic reaction mixtures, or non-human biological fluids for metabolism studies. nih.gov The goal of sample preparation is to remove interfering components and concentrate the analyte of interest.
For synthetic reaction mixtures , a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase before injection into the HPLC or LC-MS/MS system.
For environmental samples (e.g., water or soil), more extensive sample preparation is typically required. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate analytes from aqueous samples. A reversed-phase SPE sorbent (e.g., C18) would be suitable for trapping this compound. The analyte is first adsorbed onto the sorbent, interfering compounds are washed away, and then the analyte is eluted with a small volume of an organic solvent.
For non-human biological fluids (e.g., plasma or urine) in metabolism studies, protein precipitation is often the first step to remove proteins that can interfere with the analysis and damage the chromatographic column. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol. Following centrifugation, the supernatant can be further cleaned up using liquid-liquid extraction (LLE) or SPE before analysis by LC-MS/MS.
Validation of Analytical Methods: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ)
Validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. jchr.orgnih.gov The validation process involves evaluating several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).
Linearity: This demonstrates that the response of the method is directly proportional to the concentration of the analyte over a defined range. nih.govjchr.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 (e.g., >0.999) indicates good linearity.
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. jchr.org
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is typically expressed as the relative standard deviation (RSD). jchr.org
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Table 4: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98-102% for bulk drug, may be wider for trace analysis |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
This table provides typical acceptance criteria which may vary depending on the specific application and regulatory requirements.
Applications in Chemical Process Monitoring and Quality Control of Synthetic Batches
The validated analytical methods described above are instrumental in the chemical process monitoring and quality control of this compound synthesis.
Chemical Process Monitoring: During the synthesis of this compound, in-process controls (IPCs) can be implemented using HPLC or GC to monitor the progress of the reaction. This allows for the determination of the consumption of starting materials and the formation of the product in near real-time, enabling process optimization and ensuring consistent reaction endpoints.
Quality Control of Synthetic Batches: For the final product, a validated HPLC or GC method is used to determine the purity of this compound and to quantify any impurities. An LC-MS/MS method can be employed to identify and quantify trace-level impurities that may not be detectable by other methods. This ensures that each batch of the compound meets the required quality specifications before its intended use. The use of a DAD in HPLC can also help in identifying unknown impurities by comparing their UV spectra with that of the main compound.
Metabolic and Environmental Transformation Studies of N 1 4 Sec Butylphenyl Propyl Acetamide Non Clinical/theoretical
In Vitro Enzymatic Transformations and Metabolite Identification (using non-human enzymatic systems, e.g., liver microsomes from model organisms for chemical transformation pathways)
The in vitro metabolism of N-[1-(4-sec-butylphenyl)propyl]acetamide is anticipated to be primarily conducted by hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.govnih.gov Liver microsomes from model organisms are a standard tool for elucidating the metabolic pathways of xenobiotics. researchgate.net For this compound, several metabolic transformations can be predicted based on its chemical structure, which features a sec-butylphenyl group, a propyl chain, and an acetamide (B32628) moiety.
The major metabolic pathways are likely to involve oxidation at various positions. The sec-butyl group is a probable site for hydroxylation, a common reaction catalyzed by CYP450 enzymes. This can occur at the secondary or tertiary carbon atoms of the butyl group, leading to the formation of hydroxylated metabolites. Further oxidation of these alcohol metabolites could yield corresponding ketones or carboxylic acids.
The propyl chain attached to the nitrogen atom is also susceptible to enzymatic attack. Hydroxylation can occur along the propyl chain, leading to the formation of primary or secondary alcohols. N-dealkylation, another common metabolic reaction, could cleave the bond between the nitrogen and the propyl group, resulting in the formation of 4-sec-butylaniline (B1345595) and propionaldehyde.
The aromatic ring of the sec-butylphenyl group is another potential site for hydroxylation, leading to the formation of phenolic metabolites. Furthermore, the acetamide group itself could undergo hydrolysis, although this is generally a slower process compared to oxidation for many N-acetylated compounds.
Based on studies of structurally related N-alkyl-acetamides, N-dealkylation and hydroxylation of the alkyl substituents are common metabolic routes. acs.org For instance, in vitro studies with rat liver microsomes have shown that N-alkylated amides can undergo N-dealkylation to form the corresponding primary amide. acs.org
Predicted Metabolic Pathways of this compound in Liver Microsomes
| Metabolic Reaction | Potential Metabolite(s) | Enzyme System |
| Hydroxylation of sec-butyl group | Hydroxy-N-[1-(4-sec-butylphenyl)propyl]acetamide isomers | Cytochrome P450 |
| Oxidation of sec-butyl group | Keto-N-[1-(4-sec-butylphenyl)propyl]acetamide | Alcohol/Aldehyde Dehydrogenase |
| Hydroxylation of propyl chain | N-[1-(4-sec-butylphenyl)-(hydroxypropyl)]acetamide isomers | Cytochrome P450 |
| N-Dealkylation | 4-sec-butylaniline, Propionaldehyde | Cytochrome P450 |
| Aromatic Hydroxylation | N-[1-(hydroxy-4-sec-butylphenyl)propyl]acetamide isomers | Cytochrome P450 |
| Amide Hydrolysis | 1-(4-sec-butylphenyl)propan-1-amine (B2797131), Acetic Acid | Amidases |
This table is a theoretical prediction based on the metabolism of structurally similar compounds.
Chemical Degradation Pathways in Simulated Environmental Systems
The environmental persistence of this compound will be determined by its susceptibility to various chemical degradation processes.
Hydrolysis under Varied pH Conditions
The amide linkage in this compound is susceptible to hydrolysis, breaking the molecule into 1-(4-sec-butylphenyl)propan-1-amine and acetic acid. The rate of this reaction is highly dependent on pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases. libretexts.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net Studies on N-substituted amides have shown that the rate of alkaline hydrolysis can be influenced by the steric hindrance around the carbonyl group and the nature of the substituents. umich.eduarkat-usa.org For this compound, the bulky sec-butylphenyl and propyl groups may sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to less substituted amides. The hydrolysis is expected to be slow at neutral pH and accelerated at both low and high pH values.
Photolytic Degradation Under Simulated Solar Radiation
The potential for photolytic degradation of this compound under simulated solar radiation exists due to the presence of the aromatic ring, which can absorb UV light. The absorbed energy can lead to the excitation of electrons and subsequent chemical reactions.
The likely pathways for photolytic degradation include the cleavage of the C-N bond or reactions involving the aromatic ring. Studies on the photochemistry of anilines and related compounds have shown that they can undergo photo-oxidation and other transformations. nih.govresearchgate.net The presence of the sec-butyl group on the phenyl ring may influence the photolytic stability. Additionally, photosensitizers present in natural waters could accelerate the degradation process. For instance, the photoinduced degradation of alkylphenol ethoxylates, which share the alkylphenyl moiety, has been shown to be enhanced by the presence of Fe(III) which generates hydroxyl radicals upon irradiation. dss.go.thcapes.gov.br
Oxidative Degradation Mechanisms
In aquatic environments, oxidative degradation is a key process for the removal of organic pollutants. The primary oxidants are hydroxyl radicals (•OH), which are highly reactive and non-selective. The sec-butylphenyl group and the propyl chain of this compound are potential targets for oxidative attack.
The reaction with hydroxyl radicals can lead to hydrogen abstraction from the alkyl chains, initiating a cascade of oxidation reactions. The aromatic ring can also be attacked by hydroxyl radicals, leading to the formation of hydroxylated and subsequently ring-opened products. Studies on the oxidative degradation of alkylphenols have demonstrated that peroxidase enzymes can also contribute to their transformation, leading to polymerization or the formation of less toxic products. nih.gov Similarly, sonochemical degradation of alkylphenol ethoxylates has been shown to preferentially oxidize the hydrophobic alkyl chain. acs.org
Theoretical Prediction of Environmental Fate and Persistence
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals when experimental data is unavailable. e3s-conferences.org
Modeling of Partition Coefficients (Log P, Log Koc) and Sorption Behavior
The octanol-water partition coefficient (Log P) is a key parameter for predicting the lipophilicity of a compound and its potential for bioaccumulation. A higher Log P value suggests a greater tendency to partition into fatty tissues and organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Log Koc) indicates the tendency of a chemical to adsorb to soil and sediment. researchgate.net
Predicted Physicochemical and Environmental Fate Properties of this compound
| Parameter | Predicted Value/Behavior | Significance |
| Log P (Octanol-Water Partition Coefficient) | High | Lipophilic, potential for bioaccumulation in organisms. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High | Strong sorption to soil and sediment, low mobility in water. |
| Water Solubility | Low | Consistent with high Log P, will preferentially partition out of the aqueous phase. |
| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |
This table presents theoretically predicted properties based on the chemical structure and QSAR principles.
Evaluation of Bioaccumulation Potential (via theoretical models, not in vivo studies)
The bioaccumulation potential of a chemical refers to its likelihood of accumulating in living organisms, reaching concentrations higher than in the surrounding environment. This is a critical consideration in environmental risk assessment. In the absence of in vivo studies, theoretical models based on a compound's physicochemical properties are used to estimate this potential. The primary parameter for this estimation is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). A higher log Kow value indicates greater lipophilicity (fat-solubility) and a higher tendency to accumulate in the fatty tissues of organisms.
Direct experimental or calculated log Kow values for this compound are not available in public scientific literature. Therefore, to provide a theoretical estimation, data from a close structural analog, N-[1-(4-ethylphenyl)propyl]acetamide , is used as a surrogate. nih.gov This analog differs only by the substitution of a sec-butyl group with an ethyl group on the phenyl ring.
The predicted XLogP3 value for N-[1-(4-ethylphenyl)propyl]acetamide is 3.2. nih.gov Generally, substances with a log Kow value greater than 3 are considered to have a potential for bioaccumulation. Based on this analog data, it is theoretically plausible that this compound also possesses a log Kow in a range that suggests a potential for bioaccumulation. The sec-butyl group is bulkier and more lipophilic than the ethyl group, which would theoretically increase the log Kow value slightly for the target compound compared to its ethyl-analog.
Another metric used in theoretical evaluation is the Bioconcentration Factor (BCF), which relates the concentration of a chemical in an organism to the concentration in the surrounding water. BCF can be estimated from log Kow using quantitative structure-activity relationship (QSAR) models.
Table 1: Theoretical Physicochemical and Bioaccumulation Properties of a Structural Analog (N-[1-(4-ethylphenyl)propyl]acetamide)
| Property | Predicted Value | Indication for Bioaccumulation Potential | Source |
|---|---|---|---|
| Molecular Formula | C13H19NO | - | nih.gov |
| Molecular Weight | 205.3 g/mol | - | nih.gov |
| XLogP3 (log Kow) | 3.2 | Potential to bioaccumulate (Value > 3) | nih.gov |
This data is for the structural analog N-[1-(4-ethylphenyl)propyl]acetamide and is used as a proxy for this compound.
Role as a Potential Environmental Micro-contaminant (theoretical considerations for detection and behavior in environmental matrices)
This compound could potentially enter the environment as a micro-contaminant if it is a transformation product of industrial chemicals, pharmaceuticals, or agrochemicals containing the sec-butylphenyl moiety. The metabolism of compounds containing alkylated phenyl rings is a known pathway for the formation of more polar derivatives.
Theoretical Environmental Behavior:
Sorption: Based on its predicted lipophilicity (inferred from its analog's log Kow of 3.2), this compound would be expected to have moderate sorption to organic matter in soil, sediment, and sludge. This behavior would reduce its mobility in groundwater but increase its persistence in solid environmental matrices.
Volatility: The presence of the acetamide group, capable of hydrogen bonding, suggests that the compound would have a low vapor pressure and is unlikely to be significantly transported in the atmosphere.
Biodegradation: The amide bond within the molecule can be subject to hydrolysis by microorganisms, breaking the compound down into 1-(4-sec-butylphenyl)propan-1-amine and acetic acid. The alkyl-aryl structure may be more resistant to rapid biodegradation. The sec-butyl group, in particular, can be targeted by cytochrome P450 enzymes in microorganisms, similar to metabolic pathways in higher organisms, leading to hydroxylated derivatives.
Theoretical Considerations for Detection:
The detection of this compound as a micro-contaminant in environmental samples like water, soil, or biota would require highly sensitive analytical techniques.
Sample Preparation: Due to its expected low concentrations and moderate sorption potential, an extraction and concentration step would be necessary. For water samples, solid-phase extraction (SPE) with a reverse-phase sorbent (like C18) would be a suitable method to isolate the compound from the aqueous matrix. For soil or sediment, a solvent extraction method such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) would be required.
Analytical Instrumentation: The preferred method for detection and quantification would be liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique provides the high selectivity and sensitivity needed for trace-level analysis.
Liquid Chromatography (LC): Reversed-phase chromatography would be effective for separating the compound from other matrix components.
Mass Spectrometry (MS/MS): In the mass spectrometer, the compound would be ionized, likely using electrospray ionization (ESI) in positive mode, to form the parent ion [M+H]+. This parent ion would then be fragmented to produce characteristic product ions. The specific transition from the parent ion to a stable product ion (Selected Reaction Monitoring - SRM) would be used for highly selective quantification, minimizing interference from the complex environmental matrix.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[1-(4-ethylphenyl)propyl]acetamide |
| 1-(4-sec-butylphenyl)propan-1-amine |
Future Research Directions and Unaddressed Research Gaps for N 1 4 Sec Butylphenyl Propyl Acetamide
Exploration of Novel, Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often involve stoichiometric coupling reagents and hazardous solvents, leading to poor atom economy and significant waste generation. unibo.itresearchgate.net Future research on N-[1-(4-sec-butylphenyl)propyl]acetamide should prioritize the development of synthetic protocols aligned with the principles of green chemistry. researchgate.netmlsu.ac.in
Key research objectives include:
Catalytic Amidation: Moving beyond wasteful stoichiometric reagents by developing catalytic methods for the direct formation of the amide bond from 1-(4-sec-butylphenyl)propan-1-amine (B2797131) and an acetyl source. mlsu.ac.in This could involve novel transition-metal or organocatalytic systems that operate under mild conditions.
Solvent Minimization and Replacement: The ideal green reaction would occur without a solvent. scienceopen.com Research into solvent-free reaction conditions, such as mechanochemical synthesis in a ball mill, could offer a highly sustainable alternative. researchgate.net Where solvents are necessary, the focus should be on replacing hazardous solvents like chlorobenzene (B131634) or DMF with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, if the reaction system can be adapted. unibo.itscienceopen.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in This involves avoiding protecting groups and using synthetic pathways that generate minimal by-products. unibo.it For instance, a direct catalytic condensation of the corresponding amine and carboxylic acid, releasing only water as a by-product, would represent a significant improvement over methods using activated acyl species.
Advanced Spectroscopy for Real-time Mechanistic Studies During Chemical Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing side reactions. For the synthesis of this compound, the application of advanced spectroscopic techniques for real-time monitoring can provide invaluable mechanistic insights.
Future studies could employ:
In-situ Spectroscopic Analysis: Techniques such as Process Analytical Technology (PAT), including in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for the precise determination of reaction kinetics and the identification of transient or unstable intermediates that might be missed by traditional offline analysis.
Kinetic Modeling: Data obtained from real-time spectroscopic monitoring can be used to develop robust kinetic models. nih.gov These models can validate a proposed reaction mechanism and help predict how changes in reaction conditions (e.g., temperature, concentration, catalyst loading) will affect the reaction outcome, facilitating rapid optimization. nih.gov
Spectroscopic and Theoretical Correlation: Combining experimental spectroscopic data with theoretical calculations can provide a deeper understanding of the observed phenomena. researchgate.net For example, computational modeling can help assign spectroscopic features to specific molecular conformations or transition states, elucidating the operative reaction pathway. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Predicting Chemical Properties and Reaction Outcomes
Key areas for investigation include:
Property Prediction (QSAR/QSPR): Machine learning models, often termed Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, can be trained on large datasets of known molecules to predict the physicochemical properties of new compounds. nih.gov For this compound, ML could predict properties like melting point, boiling point, solubility, and chromatographic behavior. mit.edu These predictions can guide experimental design for purification and formulation.
Reaction Outcome and Yield Prediction: AI can be trained to predict the outcome and yield of chemical reactions. rjptonline.org By inputting the structures of reactants (e.g., 1-(4-sec-butylphenyl)propan-1-amine and an acetylating agent), catalysts, and solvents, an ML model could forecast the likelihood of success and the expected yield for the synthesis of this compound under various conditions.
Accessible ML Platforms: The development of user-friendly desktop applications is making advanced ML methods accessible to chemists without requiring extensive programming expertise. mit.edu Utilizing such tools could allow researchers to quickly screen virtual modifications to the this compound structure and predict their impact on key properties. mit.edu
Table 1: Example of Hypothetical Physicochemical Properties for this compound Predicted by a Machine Learning Model. This table is illustrative and represents the type of data that could be generated by an AI/ML platform.
| Property | Predicted Value | Confidence Score |
| Melting Point (°C) | 85.4 | 0.88 |
| Boiling Point (°C) | 352.1 | 0.91 |
| LogP (Octanol-Water) | 4.2 | 0.95 |
| Aqueous Solubility (logS) | -4.5 | 0.85 |
Development of this compound as a Chemical Probe for Fundamental Biological Research
Chemical probes are small molecules used as tools to study and manipulate biological systems at the molecular level. If this compound is found to interact with a specific biological target (e.g., an enzyme or receptor), it could serve as a scaffold for the development of sophisticated molecular tools. This research would focus strictly on its application in fundamental research, not on human therapeutic use.
Future research could focus on:
Target Identification: The initial step would be to identify a specific, high-affinity biological target through screening assays.
Functionalization: The core structure of this compound could be synthetically modified to incorporate various functional groups without disrupting its binding affinity. These modifications could include:
Fluorescent Tags: Attaching a fluorophore to create a probe for visualizing the location and dynamics of the biological target within cells using microscopy.
Biotinylation: Introducing a biotin (B1667282) tag to enable affinity purification and isolation of the target protein and its binding partners from complex biological mixtures.
Photo-affinity Labels: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target. This allows for irreversible labeling and aids in the definitive identification of the binding site.
The development of such probes would provide powerful reagents for cell biologists and biochemists to dissect fundamental cellular processes.
Comprehensive Theoretical Studies on the Compound's Role in Complex Chemical Systems
Theoretical and computational chemistry provide molecular-level insights that are often inaccessible through experimental methods alone. Comprehensive theoretical studies on this compound can elucidate its intrinsic properties and its behavior in complex environments.
Promising research avenues include:
Conformational Analysis: The sec-butyl and propyl groups, along with the rotatable amide bond, give the molecule significant conformational flexibility. Computational methods like Density Functional Theory (DFT) can be used to identify the most stable conformers and the energy barriers between them. researchgate.net This information is critical for understanding its recognition by other molecules, such as enzyme active sites or catalyst surfaces.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, both in isolation and in solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, how it might aggregate, or how it approaches and binds to a target, providing a dynamic picture of its interactions. nih.gov
Interaction and Reactivity Modeling: Theoretical models can be used to study how this compound interacts with other chemical species. This could involve modeling its binding within a catalyst's active site to understand the mechanism of its synthesis or degradation, or simulating its interaction with a biological macromolecule to rationalize binding affinity data.
Potential Applications as a Precursor or Intermediate in the Synthesis of Other Complex Organic Molecules
The chemical structure of this compound contains several functional handles that can be exploited for further synthetic transformations, positioning it as a valuable intermediate or precursor.
Future synthetic explorations could include:
Amide Bond Cleavage: The acetamide (B32628) group can be hydrolyzed under acidic or basic conditions to yield 1-(4-sec-butylphenyl)propan-1-amine. This primary amine is a versatile building block that can be used in the synthesis of a wide range of other compounds, such as more complex amides, sulfonamides, imines, or heterocyclic structures. nih.gov
Modification of the Aromatic Ring: The phenyl ring is amenable to various electrophilic aromatic substitution reactions. Research could explore reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce new functional groups onto the ring, leading to a diverse library of derivatives.
Directed Ortho-Metalation: The amide group can potentially act as a directing group for ortho-lithiation, allowing for the selective functionalization of the positions adjacent to the sec-butylphenyl group. This provides a powerful strategy for regioselective synthesis of disubstituted aromatic compounds.
By serving as a readily accessible intermediate, this compound could streamline the synthesis of more complex and potentially valuable organic molecules for materials science or chemical biology applications. sigmaaldrich.com
Q & A
Q. What are the established synthetic routes for N-[1-(4-sec-butylphenyl)propyl]acetamide, and how can researchers optimize reaction yields?
Methodological Answer: Synthesis typically involves multi-step organic reactions. For structurally analogous acetamides, chemo-enzymatic cascades (e.g., PdCu/CALB CLEA catalysts) or coupling reactions using bromoacetyl bromide and amines have been employed . Key steps include:
- Reagent selection : Use of KCO and KI as bases to facilitate nucleophilic substitution.
- Purification : Flash column chromatography (e.g., silica gel) and recrystallization to isolate the product.
- Yield optimization : Adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours). Example parameters from analogous syntheses:
| Reaction Component | Role | Example Conditions |
|---|---|---|
| Bromoacetyl bromide | Electrophile | 1.2 equiv, 0°C to RT |
| Amine (e.g., n-butylamine) | Nucleophile | 1.0 equiv, THF solvent |
| Triethylamine | Base | 2.0 equiv |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation relies on:
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for N-[1-(1-adamantyl)propyl]acetamide .
- Spectroscopy :
- H/C NMR : Assign peaks to protons on the sec-butylphenyl group (δ 0.8–1.5 ppm for CH) and acetamide carbonyl (δ 170–175 ppm).
- FTIR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion).
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Enantioselective methods for related acetamides include:
- Chiral catalysts : PdCu/CALB CLEA for concurrent chemo-enzymatic cascades, achieving >90% enantiomeric excess (ee) in some cases .
- Asymmetric induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation.
- Resolution techniques : Chiral HPLC or enzymatic kinetic resolution (e.g., lipases) to separate enantiomers.
Q. How should researchers address contradictions in pharmacological data for this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., receptor binding vs. in vivo efficacy) require:
- Dose-response studies : Establish EC/IC values across multiple assays (e.g., radioligand binding, functional cAMP assays).
- Metabolic stability testing : Assess hepatic microsomal half-life to rule out rapid degradation .
- Structural analogs : Compare with derivatives (e.g., N-[1-(4-octylphenyl)propyl]acetamide) to identify SAR trends .
Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., H receptors) .
- MD simulations : GROMACS for analyzing conformational stability in lipid bilayers.
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study reaction mechanisms (e.g., enzyme inhibition).
Q. How does the steric bulk of the sec-butyl group influence the compound’s physicochemical properties?
Methodological Answer:
- LogP determination : Experimental (shake-flask) or computational (ChemAxon) methods to assess hydrophobicity.
- Thermal analysis : DSC/TGA to measure melting point (e.g., 75–84°C for similar acetamides ).
- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability.
Q. What strategies mitigate stability issues during long-term storage?
Methodological Answer:
- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for hygroscopic compounds.
- Storage conditions : -20°C under argon, as recommended for structurally related H antagonists .
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
